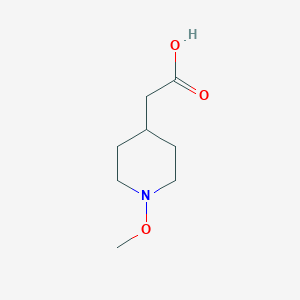

2-(1-Methoxypiperidin-4-yl)acetic acid

Description

2-(1-Methoxypiperidin-4-yl)acetic acid is a piperidine-derived carboxylic acid characterized by a methoxy group (-OCH₃) at the 1-position of the piperidine ring and an acetic acid moiety at the 4-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes such as soluble epoxide hydrolase (sEH) and neurotransmitter receptors .

The piperidine scaffold is widely exploited in drug design due to its conformational flexibility and ability to mimic natural alkaloids. The acetic acid group enhances solubility and facilitates interactions with biological targets via hydrogen bonding or ionic interactions.

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-(1-methoxypiperidin-4-yl)acetic acid |

InChI |

InChI=1S/C8H15NO3/c1-12-9-4-2-7(3-5-9)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) |

InChI Key |

SBQRTXLKQMZSCM-UHFFFAOYSA-N |

Canonical SMILES |

CON1CCC(CC1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(1-Methoxypiperidin-4-yl)acetic acid involves several steps. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . Another method involves catalytic coupling reactions followed by hydrolysis to remove protecting groups, resulting in high yields and purity . Industrial production methods focus on optimizing reaction conditions to ensure scalability, cost-effectiveness, and safety .

Chemical Reactions Analysis

2-(1-Methoxypiperidin-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the compound into its corresponding ketone or carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

Scientific Research Applications

2-(1-Methoxypiperidin-4-yl)acetic acid has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(1-Methoxypiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes, modulating their activity. For example, they can act as inhibitors of certain enzymes or as agonists/antagonists of specific receptors, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

2-(1-Methylpiperidin-4-yl)acetic Acid

- Structure : A methyl group (-CH₃) replaces the methoxy group at the 1-position.

- Properties : Molecular weight = 157.21 g/mol; soluble in DMSO for research applications .

- Synthesis : Typically prepared via alkylation of 2-(piperidin-4-yl)acetic acid with methyl halides.

- Applications : Used as a building block in chiral drug synthesis (e.g., antimitotic agents) .

2-(1-(4-Aryl)piperidin-4-yl)acetic Acids

- Examples: 9a: 1-(4-Acetylphenyl) substituent; yield = 45% . 9b: 1-(4-Cyanophenyl) substituent; yield = 65% . 9c: 1-(4-(tert-Butoxycarbonyl)phenyl) substituent; yield = 39% .

- Synthesis : Prepared via nucleophilic aromatic substitution using 2-(piperidin-4-yl)acetic acid hydrochloride and aryl halides in polar aprotic solvents (e.g., DMSO or DMF) at 100–130°C .

- Key Findings :

2-[4-(Fmoc)piperazin-1-yl]acetic Acid

Structural and Electronic Effects

Substituent Electronic Properties

- Methoxy (-OCH₃) : Electron-donating via resonance, increasing electron density on the piperidine nitrogen. This may enhance solubility and alter binding affinity in biological systems.

- Aryl Groups : Electron-withdrawing substituents (e.g., -CN, -COCH₃) decrease basicity of the piperidine nitrogen, affecting protonation states under physiological conditions .

Crystallographic Insights

- In analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid, the methoxy group aligns coplanar with the aromatic ring (torsion angle = 1.2°), while the acetic acid group tilts at 78.15°, influencing crystal packing via O–H⋯O hydrogen-bonded dimers .

Biological Activity

2-(1-Methoxypiperidin-4-yl)acetic acid is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2-(1-Methoxypiperidin-4-yl)acetic acid possesses a piperidine ring substituted with a methoxy group and an acetic acid moiety. The structural formula can be represented as follows:

This compound is characterized by its ability to interact with various biological targets, making it a candidate for diverse therapeutic applications.

Research indicates that 2-(1-Methoxypiperidin-4-yl)acetic acid may exhibit activity through several mechanisms:

- Neurotransmitter Modulation : The compound is believed to influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially beneficial in treating conditions like arthritis or other inflammatory diseases.

- Antimicrobial Activity : There is emerging evidence that this compound exhibits antimicrobial properties against various pathogens, which could lead to its use in treating infections.

Case Studies and Research Findings

Several studies have investigated the biological activities of 2-(1-Methoxypiperidin-4-yl)acetic acid:

- A study published in ChemRxiv explored the compound's interaction with epidermal growth factor receptors (EGFR), indicating its potential role in cancer therapy by inhibiting tumor growth in specific mutant strains .

- Another investigation focused on the compound's neuroprotective effects, demonstrating its ability to prevent neuronal cell death in vitro models of neurodegenerative diseases .

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetic Properties

| Property | Value | Methodology |

|---|---|---|

| Bioavailability | >100% | Mouse model |

| Clearance | 49 mL/min/kg | IV administration |

| Half-life | 8 hours | Plasma concentration analysis |

Future Directions

Given the promising results from preliminary studies, further research is warranted to explore:

- Clinical Trials : Conducting human clinical trials to assess safety and efficacy.

- Mechanistic Studies : Investigating detailed mechanisms of action at the molecular level.

- Formulation Development : Developing formulations that enhance bioavailability and target delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.